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Compound of Interest

2,2'-Bis(di-p-tolylphosphino)-1,1'-
Compound Name:
binaphthyl

Cat. No.: B019580

Abstract

(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-(+)-Tol-BINAP,
is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric
catalysis. Its unique atropisomeric structure, characterized by Cz-symmetry and axial chirality,
provides a well-defined and highly effective chiral environment for a multitude of metal-
catalyzed enantioselective transformations. This technical guide offers an in-depth exploration
of (R)-(+)-Tol-BINAP, intended for researchers, chemists, and process development scientists.
We will delve into its fundamental properties, provide a detailed synthesis protocol, elucidate
the mechanistic underpinnings of its catalytic activity, and present a comparative analysis
against its parent compound, BINAP. Furthermore, this guide will showcase its application in
key transformations with validated performance data, underscoring its significance in the
synthesis of complex, high-value chiral molecules, particularly within the pharmaceutical
industry.

Introduction: The Architectural Elegance of Tol-
BINAP

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry,
particularly in drug development where the chirality of a molecule dictates its pharmacological
activity. Privileged chiral ligands, those that are effective for a wide range of substrates and
reaction types, are therefore of immense value. (R)-(+)-Tol-BINAP belongs to the esteemed
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BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands, first pioneered by Noyori
and his contemporaries.[1]

What distinguishes Tol-BINAP is the substitution of the four phenyl groups on the phosphorus
atoms with p-tolyl groups. This seemingly subtle modification has profound implications. The
methyl groups at the para-position act as electron-donating groups, increasing the electron
density on the phosphorus atoms. This enhanced Lewis basicity can modulate the electronic
properties of the metal center to which it coordinates, often leading to increased catalytic
activity and, in some cases, improved enantioselectivity compared to the parent BINAP ligand.
[2] The axial chirality arises from the restricted rotation (atropisomerism) around the C1-C1'
bond connecting the two naphthyl rings, creating a stable, twisted, Cz-symmetric chiral scaffold.

[1]

This guide will provide the necessary technical details to understand and effectively utilize this
powerful catalytic tool.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use in a
laboratory or manufacturing setting.

Core Compound Properties

Property Value Reference(s)
CAS Number 99646-28-3 [21[31[4][5][6]
Molecular Formula CasHaoP2 [3114]
Molecular Weight 678.78 g/mol [2][6]
Appearance White to cream powder or solid  [3][5]
Melting Point 254-258 °C [21[61[7]
Optical Rotation [o/D +162° (¢ = 0.5In [21[7]
benzene)

Insoluble in water; soluble in
Solubility organic solvents like toluene [3]

and benzene.
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Safety and Handling

(R)-(+)-Tol-BINAP is classified as a combustible solid and should be handled with appropriate
care.[2][8]

o Storage: Store in a tightly sealed container in a cool, dry place (4°C is recommended),
protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent
oxidation of the phosphine groups.[4]

» Handling: Use standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-
ventilated area or a fume hood.

» Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous
chemical. The German Water Hazard Class is WGK 3, indicating a substance that is highly
hazardous to water.[2][8]

Synthesis of (R)-(+)-Tol-BINAP: A Validated Protocol

The synthesis of enantiopure Tol-BINAP relies on starting from an optically pure precursor,
typically (R)-1,1'-bi-2-naphthol ((R)-BINOL). A highly effective and direct method involves the
nickel-catalyzed cross-coupling of the corresponding bis-triflate with di(p-tolyl)phosphine.[9]
This approach avoids the harsher conditions and resolution steps required in earlier synthetic
routes.

Experimental Workflow: Two-Step Synthesis from (R)-
BINOL
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Caption: Workflow for the synthesis of (R)-(+)-Tol-BINAP from (R)-BINOL.

Step-by-Step Methodology

Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

» To a stirred, cooled (0 °C) solution of (R)-BINOL (1.0 equiv) and pyridine (2.5 equiv) in
anhydrous dichloromethane (CH2Cl2), add trifluoromethanesulfonic anhydride (Tf20, 2.2
equiv) dropwise under an inert atmosphere (Nz2).

» Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by
TLC for the disappearance of the starting material.

» Upon completion, quench the reaction by the slow addition of water.

o Separate the organic layer, wash sequentially with 1M HCI, saturated NaHCOs solution, and
brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

e The crude product can be purified by column chromatography on silica gel or
recrystallization to yield the (R)-BINOL bis-triflate as a white solid.
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Step 2: Nickel-Catalyzed Phosphinylation

e In an oven-dried Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), NiClz(dppe)
(0.1 equiv, where dppe is 1,2-bis(diphenylphosphino)ethane), and 1,4-
diazabicyclo[2.2.2]octane (DABCO, 4.0 equiv).[8]

» Evacuate and backifill the flask with an inert atmosphere (N2 or Ar).
e Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula.
e Add di(p-tolyl)phosphine (2.4 equiv) via syringe and heat the reaction mixture to 100 °C.

« Stir the reaction for 48-72 hours. The product, (R)-(+)-Tol-BINAP, often crystallizes directly
from the reaction mixture upon cooling.[8]

« Filter the solid product, wash with cold DMF and then methanol, and dry under vacuum to
afford pure (R)-(+)-Tol-BINAP.

Causality Note: The use of a nickel(ll) catalyst with a phosphine ligand like dppe is crucial for
facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle.
DABCO acts as a base to neutralize the triflic acid byproduct. The choice of DMF as a solvent
is due to its high boiling point and ability to dissolve the reactants.

Mechanism of Action in Asymmetric Hydrogenation

The true power of Tol-BINAP is realized when it is complexed with a transition metal, most
notably ruthenium(ll), often in conjunction with a chiral diamine co-ligand. The resulting
complexes are exceptionally effective catalysts for the asymmetric hydrogenation of ketones
and other unsaturated substrates. The widely accepted mechanism is a "metal-ligand
bifunctional" pathway, which operates without direct substrate coordination to the metal center
during the key hydrogen transfer step.[3][4]

The Noyori-Type Catalytic Cycle

The hydrogenation of a ketone (e.g., acetophenone) using a trans-RuHz( (R)-Tol-BINAP )(
(R,R)-DPEN ) complex serves as a canonical example.
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Caption: Simplified catalytic cycle for Ru-Tol-BINAP/diamine hydrogenation.

Elucidation of the Cycle:

o Catalyst Activation: The stable Ru(ll) chloride precatalyst is activated under Hz pressure in
the presence of a base (e.g., KOt-Bu) to form the active 18-electron dihydride species,
[RuH2z(Tol-BINAP)(diamine)].[4]

o Transition State Assembly: The ketone substrate approaches the active catalyst. It does not
coordinate directly to the Ru center. Instead, it forms a six-membered pericyclic transition
state involving the Ru-H bond and one of the N-H bonds of the diamine ligand.[3]

o Concerted Hydrogen Transfer: This is the crucial stereodetermining step. A hydride (H™) from
the ruthenium and a proton (H*) from the amine ligand are transferred simultaneously to the
carbonyl carbon and oxygen, respectively. The rigid, Cz-symmetric arrangement of the Tol-
BINAP ligand creates a highly differentiated chiral pocket, forcing the ketone to approach in a
specific orientation, thus favoring the formation of one enantiomer of the alcohol product.[4]
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e Product Release & Catalyst Regeneration: The resulting chiral alcohol product dissociates
from the 16-electron ruthenium amido complex. This complex then reacts with another
molecule of Hz to regenerate the active RuHz catalyst, completing the cycle.

Expert Insight: The bifunctional nature of this catalysis is key to its high efficiency. By avoiding
direct substrate-to-metal binding for the hydrogenation step, the catalyst circumvents substrate
inhibition pathways that can plague other systems, leading to high turnover numbers. The
electronic properties of Tol-BINAP, being more electron-donating than BINAP, can stabilize the
electron-rich ruthenium center, enhancing the rate of Hz activation and overall catalytic
turnover.

Performance Data and Applications

(R)-(+)-Tol-BINAP has proven its mettle in a wide array of enantioselective reactions. Below are
representative examples demonstrating its effectiveness.

Asymmetric Hydrogenation of Olefins and Ketones

This is the hallmark application for Tol-BINAP catalysts. They are particularly effective for the
hydrogenation of functionalized substrates.

Substra Catalyst SIC Conditi . Referen
. Product Yield ee (%)

te System Ratio ons ce
Ru((R)- MeOH, (S)-

Geraniol TolBINAP  2000:1 30 atm Citronello  >95% 98 [10][11]
)(OAC)2 Hz, 23°C |

2,4,4- (S)-2,4,4-
rac-

trimethyl- trimethyl-
ToIBINAP

2- - - 2- - 95 [7]
/(S,S)-

cyclohex cyclohex
DPEN

enone anol
Ru((S)- 50 bar Methyl

Methyl 3- ®) Y
Tol- Ho, (R)-3-

oxobutan - 94% >99 [12]
BINAP) MeOH, hydroxyb

oate
(OAC)2 rt, 16h utanoate
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Analysis of Causality: In the hydrogenation of geraniol, the allylic alcohol functionality
coordinates to the ruthenium center, directing the stereochemical outcome. The use of Tol-
BINAP over BINAP in this specific case was shown to provide superior activity while
maintaining excellent enantioselectivity.[2] The high ee achieved is a direct result of the precise
steric and electronic control exerted by the chiral ligand in the transition state.

Other Key Transformations

Beyond hydrogenation, Tol-BINAP is a versatile ligand for other important C-C and C-
heteroatom bond-forming reactions.

» Palladium-Catalyzed a-Arylation of Ketones: Tol-BINAP is an effective ligand for the coupling
of aryl halides with ketone enolates.

o Copper-Catalyzed Conjugate Reductions: Cu-H species ligated by Tol-BINAP can effect the
highly enantioselective 1,4-reduction of a,3-unsaturated esters, lactones, and lactams.[13]

e Rhodium-Catalyzed Cycloadditions: Rh(I)-Tol-BINAP complexes catalyze [2+2+2]
cycloaddition reactions, constructing complex cyclic systems with high stereocontrol.[13]

Comparative Analysis: (R)-Tol-BINAP vs. (R)-BINAP

The choice between Tol-BINAP and its parent, BINAP, is a critical decision in catalyst screening
and process optimization.
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Feature

(R)-(+)-Tol-BINAP (R)-(+)-BINAP

Field Insight

Electronic Properties

More electron- Less electron-

donating (richer) donating

The p-tolyl groups
push electron density
onto the phosphorus,
making the ligand a
stronger o-donor. This
can increase the
catalytic activity of late
transition metals like
Ru and Rh.

Steric Profile

Slightly bulkier Less bulky

The additional methyl
groups impart a minor
increase in steric
hindrance, which can
subtly alter the shape
of the chiral pocket
and sometimes
improve

enantioselectivity.

Catalytic Activity

Often higher Baseline

In many
hydrogenations, Tol-
BINAP-based
catalysts exhibit
higher turnover
frequencies (TOFs)
than their BINAP
counterparts, allowing
for lower catalyst
loadings or shorter

reaction times.[2]

Enantioselectivity

Substrate-dependent; High (benchmark)
often comparable or

slightly higher

While BINAP is a
benchmark for high
ee, Tol-BINAP can
sometimes provide a

marginal but crucial
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improvement.
However, this is not
universal, and

screening is essential.

For large-scale
applications, the
higher cost of Tol-
BINAP must be
o ) More readily available justified by a
Cost & Availability Generally higher _ o
and less expensive significant

improvement in
performance (e.g.,
higher TON/TOF,

higher ee).

Self-Validating System: When developing a new asymmetric process, it is best practice to
screen both BINAP and Tol-BINAP. If Tol-BINAP provides a significantly faster reaction with
equivalent or better enantioselectivity, the increased cost may be offset by increased reactor
throughput. Conversely, if the performance is similar, the more economical BINAP is the logical
choice. This comparative screening forms a self-validating basis for ligand selection.

Conclusion and Future Outlook

(R)-(+)-Tol-BINAP stands as a testament to the power of rational ligand design in asymmetric
catalysis. By building upon the foundational excellence of the BINAP scaffold, the introduction
of electron-donating tolyl groups has furnished a ligand with enhanced reactivity and, in many
cases, superior performance. Its demonstrated success in demanding catalytic transformations,
particularly asymmetric hydrogenation, has solidified its role as a critical tool for the synthesis
of enantiopure pharmaceuticals and fine chemicals. As the demand for more efficient and
selective catalytic systems continues to grow, the principles embodied by Tol-BINAP—fine-
tuning steric and electronic properties to optimize catalyst performance—will continue to guide
the development of the next generation of privileged chiral ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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